molecular formula C11H10BrNO3 B1272855 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 91348-51-5

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1272855
CAS RN: 91348-51-5
M. Wt: 284.11 g/mol
InChI Key: MDFOXHGBFTXKQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of various substituents such as chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups . Similarly, the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives is achieved through electrophilic substitution reactions . These methods could potentially be adapted for the synthesis of 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and UV spectroscopy, as well as X-ray diffraction analysis . These studies provide detailed information on the geometry, bond lengths, angles, and the overall conformation of the molecules. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. For example, the novel series of 1,4-disubstituted pyrrolidinone derivatives were prepared from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which underwent reactions with sodium nitrite, phenyldiazonium chlorides, and other reagents to yield compounds with nitroso, azo, hydrazone, azole, and triazine moieties . These reactions demonstrate the versatility of pyrrolidine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and theoretical studies. The spectroscopic (FT-IR, FT-Raman, NMR, and UV) and NBO analyses provide insights into the stability of the molecule, hyperconjugative interactions, charge delocalization, and chemical reactivity . The molecular electrostatic potential (MEP) surface map is used to understand the charge transfer within the molecule . Additionally, the antibacterial and antioxidant activities of some derivatives have been evaluated, indicating potential biological applications .

Scientific Research Applications

Antioxidant and Anticholinergic Activities

  • Synthesis and Biological Activities : The compound 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been synthesized and evaluated for their biological activities. These compounds demonstrated potent antioxidant activities, comparable to standard antioxidants like α-tocopherol and butylated hydroxyanisole. Additionally, they exhibited significant anticholinergic activities, with Ki values ranging from 2.60 ± 0.75 to 16.36 ± 2.67 nM against acetylcholinesterase (AChE) and 13.10 ± 3.33 to 54.47 ± 13.53 nM against butyrylcholinesterase (BChE) (Rezai et al., 2018).

Safety And Hazards

Safety and hazard analysis involves determining the potential risks associated with handling and using the compound. This can include toxicity information, flammability, reactivity, and environmental hazards.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.


properties

IUPAC Name

1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFOXHGBFTXKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387779
Record name 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

91348-51-5
Record name 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-bromoaniline (8.6 g) and itaconic acid (6.5 g) was stirred at 130° C. for 50 minutes. After cooling, a n-hexane-ethyl acetate mixed solution was added to the resulting solid. The compound was collected by filtration to obtain the title compound (13.5 g).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid

Citations

For This Compound
2
Citations
P Haldar, G Barman, JK Ray - Tetrahedron, 2007 - Elsevier
A simple methodology for the conversion of substituted N-aryl-γ-lactam 2/3-carboxylic acids to substituted N-aryl-2/3-formyl-pyrroles has been developed. Several N-aryl-γ-lactam 2/3-…
Number of citations: 27 www.sciencedirect.com
S Phae‐nok, M Pohmakotr, C Kuhakarn… - European Journal of …, 2019 - Wiley Online Library
Monofluorinated cyclic nitrogen‐containing compounds are synthetically useful scaffolds in organic synthesis and medicinal applications. In this report, AgNO 3 mediated …

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